BenchChemオンラインストアへようこそ!

Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate (PubChem CID is a synthetic small-molecule benzothiazole derivative with the molecular formula C₁₇H₁₄N₂O₄S and a molecular weight of 342.4 g/mol. The compound features a 1,3-benzothiazole core substituted at the 2-position with a 4-methoxybenzamido group and at the 6-position with a methyl carboxylate ester.

Molecular Formula C17H14N2O4S
Molecular Weight 342.37
CAS No. 887902-66-1
Cat. No. B2822298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate
CAS887902-66-1
Molecular FormulaC17H14N2O4S
Molecular Weight342.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
InChIInChI=1S/C17H14N2O4S/c1-22-12-6-3-10(4-7-12)15(20)19-17-18-13-8-5-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20)
InChIKeyULGYJDIEVUTXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 887902-66-1): Core Scaffold and Physicochemical Identity


Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate (PubChem CID 4572355) is a synthetic small-molecule benzothiazole derivative with the molecular formula C₁₇H₁₄N₂O₄S and a molecular weight of 342.4 g/mol [1]. The compound features a 1,3-benzothiazole core substituted at the 2-position with a 4-methoxybenzamido group and at the 6-position with a methyl carboxylate ester. Its computed XLogP3-AA is 3.4, topological polar surface area (TPSA) is 106 Ų, and it possesses one hydrogen bond donor and six hydrogen bond acceptors [1]. The compound is cataloged as a research chemical building block (AKOS024604894) and has been referenced in screening library collections, with typical supplier purity specifications ≥95% [2].

Why Benzothiazole-6-Carboxylate Amides Cannot Be Interchanged: Evidence of Substituent-Dependent Physicochemical Divergence for Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate


Within the 2-benzamido-benzo[d]thiazole-6-carboxylate chemotype, even single-point substitutions on the benzamido phenyl ring produce substantial shifts in lipophilicity (ΔXLogP3 up to 0.9 units), hydrogen-bonding capacity (ΔHBA up to ±2), and topological polar surface area (ΔTPSA up to 20 Ų) that are predicted to alter membrane permeability, solubility, and target-binding profiles [1]. The 4-methoxybenzamido congener occupies a distinct property space: compared to the unsubstituted benzamido analog, the 4-methoxy group adds both a hydrogen bond acceptor and a modest lipophilicity increment, while avoiding the steric and electronic complexity of 3,5-disubstituted or 4-dimethylamino variants that may introduce off-target polypharmacology [1][2]. These differences are not cosmetic—published SAR on analogous benzothiazole amide series demonstrates that the position and electronic nature of the phenyl substituent directly control both potency and selectivity profiles across kinase, antimicrobial, and anticancer target classes [3]. Consequently, generic substitution without confirmatory bioassay risks loss of activity or altered selectivity relative to this specific 4-methoxybenzamido-6-methyl ester architecture.

Quantitative Differentiation Evidence: Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate Versus Closest Structural Analogs


Lipophilicity Modulation: XLogP3 of 3.4 Confers a Balanced logP Window Distinct from the 3,5-Dimethoxy Analog (XLogP3 = 3.3)

The target compound exhibits a computed XLogP3-AA of 3.4, placing it at the upper boundary of optimal oral drug-likeness. Its closest regioisomeric analog, methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (CID 4683199, CAS 946276-79-5), has XLogP3 = 3.3 despite having an additional methoxy group—this counterintuitive result reflects the differential contribution of para-methoxy vs. meta-dimethoxy substitution to molecular hydrophobicity [1][2]. The 4-dimethylamino analog (C₁₈H₁₇N₃O₃S, MW 355.4) is predicted to have a higher logP due to the basic amine, while the unsubstituted benzamido analog (CID not found; MW ~312.3) is predicted to have lower logP (estimated ~2.7–2.9)

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Count: Six HBAs Provide Enhanced Target-Interaction Potential Relative to the Non-Ester Analog (Four HBAs)

The 6-carboxylate methyl ester contributes two additional hydrogen bond acceptors (total six HBAs) compared to the des-ester analog N-(benzo[d]thiazol-2-yl)-4-methoxybenzamide (CID 675912, CAS 35353-19-6; total four HBAs). This difference is quantitatively meaningful: each additional HBA can contribute approximately 0.5–1.5 kcal/mol to binding free energy when engaged with a complementary donor on the target protein [1][2]. The TPSA increases from 66 Ų (des-ester) to 106 Ų (target), representing a 60% increase that predicts improved aqueous solubility but potentially reduced passive CNS penetration—making the target compound preferentially suited for peripheral or oncology targets where CNS exclusion is advantageous [3].

Hydrogen bonding Target engagement Binding affinity

Rotatable Bond Economy: Five Rotatable Bonds Maximize Conformational Restraint Relative to the 3,5-Dimethoxy Analog (Six Rotatable Bonds)

The target compound contains five rotatable bonds, one fewer than the 3,5-dimethoxy analog (six rotatable bonds), while maintaining the same heterocyclic core and HBD count. Each additional rotatable bond incurs an entropic penalty of approximately 0.5–1.0 kcal/mol upon binding and reduces ligand efficiency metrics (LE, LLE) [1]. In fragment-to-lead and hit-to-lead campaigns, compounds with fewer rotatable bonds have been shown to exhibit higher ligand efficiency indices (LE > 0.3) and improved probability of successful optimization [2]. Compared to the ethyl ester analog (ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate, CAS 888409-31-2, six rotatable bonds), the methyl ester target compound also benefits from reduced conformational flexibility and lower molecular weight (342.4 vs. 356.4 g/mol)

Conformational entropy Binding free energy Ligand efficiency

Substituent Electronic Effects: Para-Methoxybenzamido Electron-Donating Character Differentiates from Electron-Withdrawing and Unsubstituted Analogs in Predicted Target Engagement

The 4-methoxy substituent on the benzamido phenyl ring exerts a moderate electron-donating effect (Hammett σₚ = -0.27) that contrasts with the 4-cyano analog (σₚ = +0.66, strong electron-withdrawing), the 3,5-dimethoxy analog (combined σₘ × 2 = +0.24, net electron-withdrawing via inductive effect at meta positions), and the unsubstituted benzamido analog (σ = 0). In published benzothiazole kinase inhibitor SAR, electron-donating para-substituents on the benzamido ring were correlated with 2- to 10-fold improvements in IC₅₀ values against VEGFR-2 and EGFR relative to unsubstituted or electron-withdrawing congeners, attributed to enhanced π-stacking and hydrogen-bonding interactions with the kinase hinge region [1][2].

Structure-activity relationship (SAR) Electronic effects Kinase inhibition

Molecular Weight Advantage: 342.4 g/mol Positions the Compound in the Optimal Fragment-to-Lead Window Versus the 3,5-Dimethoxy Analog (372.4 g/mol)

At 342.4 g/mol, the target compound falls within the 'lead-like' MW range (≤350 Da) defined by the Astex rule-of-three for fragment-based drug discovery, whereas the 3,5-dimethoxy analog (372.4 g/mol) exceeds this threshold and enters the 'drug-like' space (≤500 Da, Lipinski rule-of-five) [1]. The 30 g/mol difference represents a 8.8% mass reduction. In published fragment-to-lead success analyses, starting fragments with MW < 350 Da have demonstrated a 2-fold higher probability of reaching clinical candidate status compared to those exceeding 350 Da, primarily due to greater scope for property-preserving molecular growth [2]. The unsubstituted benzamido analog (MW ~312.3 g/mol) is lighter but lacks the 4-methoxy recognition element critical for hinge-binding interactions

Ligand efficiency Fragment-based drug discovery Lead-likeness

Synthetic Tractability: Single-Step Amide Coupling from Methyl 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylate Enables Rapid Analog Generation

The target compound is accessible via a single amide coupling step between the commercially available building block methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (CAS 955886-84-7, available in >97% purity, multi-gram quantities) and 4-methoxybenzoic acid or its activated ester [1][2]. This contrasts with the 3,5-dimethoxy analog, which requires 3,5-dimethoxybenzoic acid as the coupling partner—a less atom-economical and more sterically hindered acylation. The 4-methoxybenzoyl chloride or 4-methoxybenzoic acid is readily available at industrial scale (bulk pricing <$1/g), whereas 3,5-dimethoxybenzoic acid carries a 3- to 5-fold cost premium .

Synthetic accessibility Building block utility Parallel synthesis

Optimal Procurement and Deployment Scenarios for Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 887902-66-1)


Kinase-Focused Fragment and Hit-to-Lead Libraries: Leveraging the 4-Methoxybenzamido Hinge-Binding Motif

The compound's moderate electron-donating 4-methoxy substitution pattern, balanced XLogP3 of 3.4, and lead-like MW of 342.4 g/mol make it an ideal starting point for kinase inhibitor discovery programs targeting VEGFR-2, EGFR, and related tyrosine kinases. Its five rotatable bonds provide conformational pre-organization while retaining sufficient flexibility for induced-fit binding. Procurement of this specific compound—rather than the 3,5-dimethoxy or des-ester analogs—ensures an optimal balance of hinge-binding electronic character, permeability, and ligand efficiency for primary screening at 10–30 µM in biochemical kinase assays. [1]

Antimicrobial SAR Expansion: Building Block for Parallel Amide Library Synthesis

With demonstrated antimicrobial activity reported for benzothiazole-6-carboxylate derivatives (MIC values ranging from 25–200 µg/mL against Gram-positive and Gram-negative strains), this compound serves as both a screening candidate and a synthetic precursor for library generation. The 6-methyl ester can be hydrolyzed to the free carboxylic acid for further diversification, while the 2-amido linkage allows modular variation of the benzamido group. The single-step synthetic accessibility from the commercially stocked amino precursor (CAS 955886-84-7) enables rapid preparation of 50–100 analog plates within 2–3 weeks, supporting iterative SAR cycles. [2]

Peripheral Oncology Target Screening: TPSA-Guided CNS Exclusion Profile

The compound's TPSA of 106 Ų exceeds the 90 Ų threshold for passive blood-brain barrier penetration, predicting preferential peripheral distribution. This property is advantageous for oncology programs targeting peripheral solid tumors (breast, lung, liver, colorectal) where CNS exposure is undesirable, as it reduces the risk of neurological side effects. In contrast, the des-ester analog (TPSA = 66 Ų) is predicted to penetrate the CNS, making it more suitable for glioblastoma or neurodegenerative indications but increasing off-target CNS risk when peripheral selectivity is required. Procurement decisions should align TPSA with the intended target tissue compartment. [3]

Computational Chemistry Model Building: A Well-Characterized Physicochemical Reference Point for QSAR and Docking Studies

With fully characterized computed descriptors (XLogP3 = 3.4, TPSA = 106 Ų, MW = 342.4, HBD = 1, HBA = 6, NRotB = 5), this compound provides a robust reference point for building and validating QSAR models and molecular docking protocols within the benzothiazole chemotype. Its intermediate property values—not too lipophilic, not too polar, not too large—make it an ideal 'centroid' compound for assessing the predictive accuracy of in silico models before extrapolating to more extreme analogs. This reduces model uncertainty and improves virtual screening enrichment factors when this scaffold is prioritized. [4]

Quote Request

Request a Quote for Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.